molecular formula C16H24N4O2S B5572357 1-tert-butyl-4-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]carbonyl}-2-pyrrolidinone

1-tert-butyl-4-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]carbonyl}-2-pyrrolidinone

Cat. No.: B5572357
M. Wt: 336.5 g/mol
InChI Key: PXYPYAOUQONHFU-UHFFFAOYSA-N
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Description

1-tert-butyl-4-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]carbonyl}-2-pyrrolidinone is a useful research compound. Its molecular formula is C16H24N4O2S and its molecular weight is 336.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.16199719 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of tert-butyl piperazine-1-carboxylate derivatives through condensation reactions and their characterization using spectroscopic methods such as LCMS, NMR, and XRD are foundational in the development of new molecules with potential biological activities (Sanjeevarayappa et al., 2015). These processes allow for the detailed study of molecular structures and the interactions that contribute to their stability and reactivity.

Biological Evaluation

  • Compounds with similar structures have been evaluated for their biological activities, including antibacterial and anthelmintic properties. For instance, specific derivatives have shown moderate anthelmintic activity, highlighting the potential for these compounds in therapeutic applications (Sanjeevarayappa et al., 2015).

Structural Studies and Drug Design

  • The detailed structural analysis of related compounds, including the use of X-ray crystallography and Hirshfeld surface analysis, provides insights into the molecular conformations and interactions that may influence biological activity. This information is crucial for drug design and optimization (Kumara et al., 2017).

Advanced Synthesis Techniques

  • Research into the synthesis of 1-alkyl(aralkyl)-4-acyl-2-piperazinones and the exploration of cascade reactions to produce novel molecular architectures demonstrates the complexity and versatility of synthetic methods in creating compounds with potential pharmaceutical applications (Tsizin et al., 1986; Ivanov, 2020).

Potential Therapeutic Applications

  • While not directly related to "1-tert-butyl-4-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]carbonyl}-2-pyrrolidinone," compounds with structural similarities have been explored for their potential therapeutic applications, including the inhibition of enzymes like pyruvate dehydrogenase kinase, which has implications for metabolic diseases and cancer (Aicher et al., 2000).

Mechanism of Action

The mechanism of action of this compound is not clear from the available literature. Its biological activity, if any, would likely depend on how its functional groups interact with biological targets .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Given its complex structure, it might have interesting biological activities that could be harnessed for medicinal or other purposes .

Properties

IUPAC Name

1-tert-butyl-4-[4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c1-16(2,3)20-11-12(10-13(20)21)14(22)18-5-7-19(8-6-18)15-17-4-9-23-15/h4,9,12H,5-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYPYAOUQONHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)N2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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